molecular formula C18H18Cl2N4O B4587331 3-(2,4-dichlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine

3-(2,4-dichlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B4587331
M. Wt: 377.3 g/mol
InChI Key: VEYICMVGAGTXTM-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 2,4-dichlorophenyl group, two methyl groups, and a morpholine ring. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(2,4-dichlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a β-diketone to form the pyrazole ring.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of substituents: The 2,4-dichlorophenyl group, methyl groups, and morpholine ring are introduced through various substitution reactions using appropriate reagents and conditions.

Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2,4-dichlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2,4-dichlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a kinase inhibitor for cancer treatment.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and photostability.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, the compound binds to the active site of the kinase enzyme, preventing its activity and thereby inhibiting the proliferation of cancer cells. The molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-(2,4-dichlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also have a pyrazolo[1,5-a]pyrimidine core but differ in the nature and position of the substituents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring fused to the pyrazolo[1,5-a]pyrimidine core, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

4-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N4O/c1-11-9-16(23-5-7-25-8-6-23)24-18(21-11)17(12(2)22-24)14-4-3-13(19)10-15(14)20/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYICMVGAGTXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-dichlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
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3-(2,4-dichlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 3
3-(2,4-dichlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 4
3-(2,4-dichlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
3-(2,4-dichlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 6
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3-(2,4-dichlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine

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